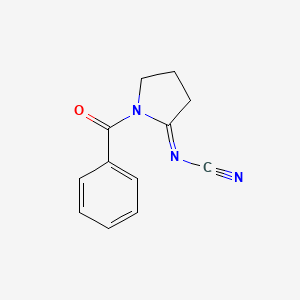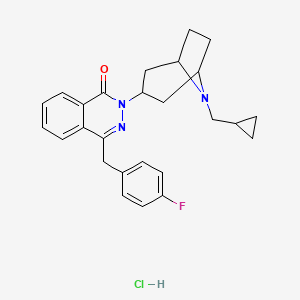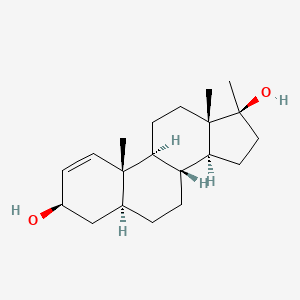
Methyl-1-etiocholenolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-1-etiocholenolol: is a synthetic anabolic-androgenic steroid (AAS) known for its potent effects on muscle growth and strength. It is a derivative of testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. This compound has been used in various prohormone supplements, although its use has been controversial due to potential side effects and legal restrictions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-1-etiocholenolol typically involves the methylation of etiocholanolone. The process includes the following steps:
Starting Material: Etiocholanolone, a naturally occurring steroid.
Methylation: The introduction of a methyl group at the 1-position of the steroid nucleus. This is usually achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methylation reactions using industrial reactors.
Purification: Industrial-scale purification methods, including distillation and large-scale chromatography.
Quality Control: Rigorous testing to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl-1-etiocholenolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, although its use is limited due to side effects.
Industry: Utilized in the development of prohormone supplements for bodybuilding.
Mechanism of Action
Methyl-1-etiocholenolol exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and metabolism .
Molecular Targets and Pathways:
Androgen Receptor: Primary target for its anabolic effects.
Gene Expression: Modulates the expression of genes involved in muscle growth and metabolism.
Comparison with Similar Compounds
Methyl-1-etiocholenolol is similar to other anabolic-androgenic steroids but has unique properties:
Methyl-1-testosterone: Another potent anabolic steroid with similar effects but different metabolic pathways.
Methyl-1-AD: A prohormone that converts to Methyl-1-testosterone in the body.
Epietiocholanolone: A related compound with similar anabolic properties but different chemical structure
Uniqueness:
Potency: this compound is known for its high anabolic potency.
Methylation: The presence of a methyl group at the 1-position enhances its anabolic effects while reducing androgenic activity.
List of Similar Compounds
- Methyl-1-testosterone
- Methyl-1-AD
- Epietiocholanolone
Properties
CAS No. |
13974-35-1 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
UMCBDWHORFFLCD-UYEYMFBJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


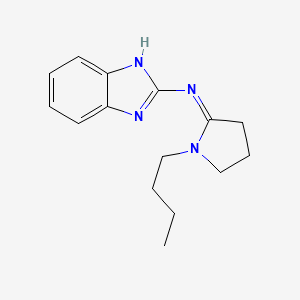
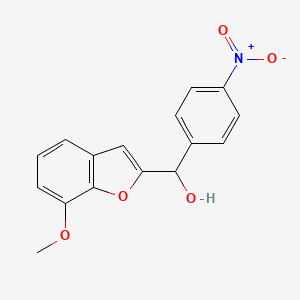

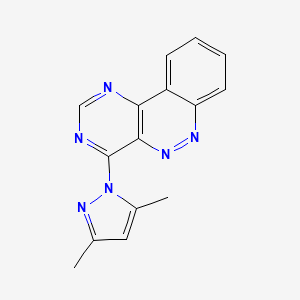
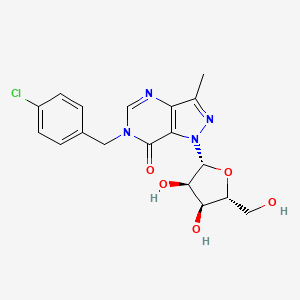
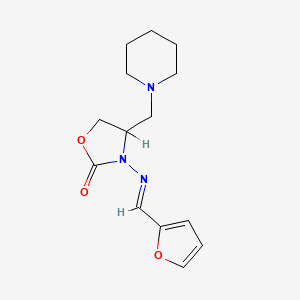
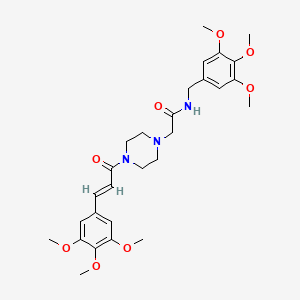

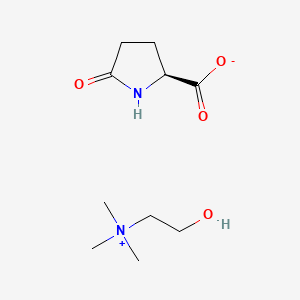

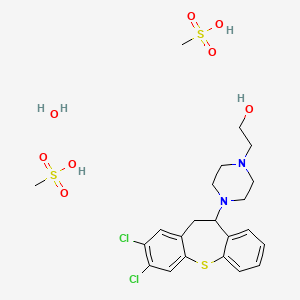
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
